molecular formula C12H14ClFN4 B8219562 4-(2-fluorophenyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride

4-(2-fluorophenyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride

Cat. No.: B8219562
M. Wt: 268.72 g/mol
InChI Key: MHXRUZYVXHKKFH-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 4-(2-fluorophenyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the pyrrolidine moiety: This step involves the reaction of the triazole intermediate with a pyrrolidine derivative under suitable conditions.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-(2-fluorophenyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the triazole ring and formation of various by-products.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential use in the development of new therapeutic agents, particularly for the treatment of infectious diseases and cancer.

    Industry: The compound may find applications in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

4-(2-fluorophenyl)-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole hydrochloride can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: A simple triazole compound with antifungal properties.

    Fluconazole: A triazole antifungal agent used to treat various fungal infections.

    Voriconazole: Another triazole antifungal agent with a broad spectrum of activity.

Properties

IUPAC Name

4-(2-fluorophenyl)-3-pyrrolidin-2-yl-1,2,4-triazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4.ClH/c13-9-4-1-2-6-11(9)17-8-15-16-12(17)10-5-3-7-14-10;/h1-2,4,6,8,10,14H,3,5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXRUZYVXHKKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=CN2C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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